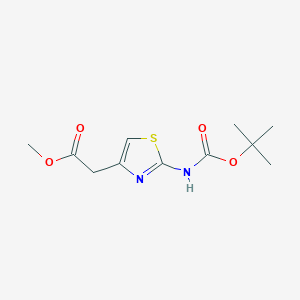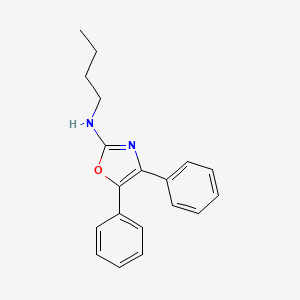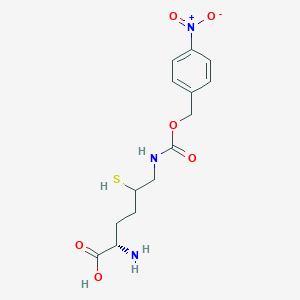![molecular formula C16H11Cl2IN2O4S B13945139 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid CAS No. 535955-51-2](/img/structure/B13945139.png)
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is a complex organic compound that features a combination of halogenated aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride . This intermediate is then reacted with 5-iodoanthranilic acid in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
2-Methyl-4-chlorophenoxyacetic acid: A related compound used in agricultural applications.
Uniqueness
2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid is unique due to the presence of both iodine and sulfur atoms in its structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
535955-51-2 |
|---|---|
Formule moléculaire |
C16H11Cl2IN2O4S |
Poids moléculaire |
525.1 g/mol |
Nom IUPAC |
2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid |
InChI |
InChI=1S/C16H11Cl2IN2O4S/c17-8-1-4-13(11(18)5-8)25-7-14(22)21-16(26)20-12-3-2-9(19)6-10(12)15(23)24/h1-6H,7H2,(H,23,24)(H2,20,21,22,26) |
Clé InChI |
XWXWICGJNZPVBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


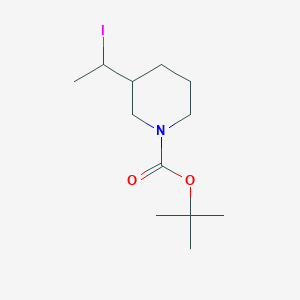
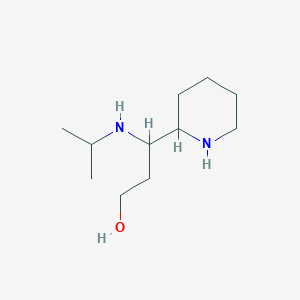


![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)

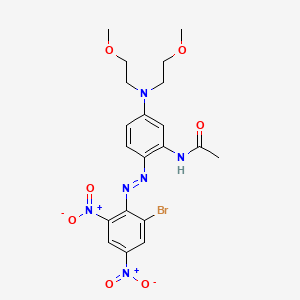
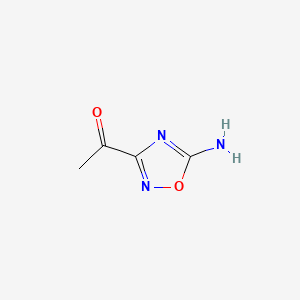
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
